8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane

Physicochemical Property Thermal Stability Formulation Volatility

8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane is a synthetic spiroketal belonging to the 1,4-dioxaspiro[4.5]decane family. It features a cyclohexane ring spiro-fused to a 1,4-dioxolane ring, with a bulky tert-butyl group at the 8-position and methyl substituents at the 2- and 3-positions.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 62406-84-2
Cat. No. B12677082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane
CAS62406-84-2
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCC1C(OC2(O1)CCC(CC2)C(C)(C)C)C
InChIInChI=1S/C14H26O2/c1-10-11(2)16-14(15-10)8-6-12(7-9-14)13(3,4)5/h10-12H,6-9H2,1-5H3
InChIKeyRTRJMEYMKAXBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane (CAS 62406-84-2) – Sourcing & Specification Primer for Spiroketal Procurement


8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane is a synthetic spiroketal belonging to the 1,4-dioxaspiro[4.5]decane family. It features a cyclohexane ring spiro-fused to a 1,4-dioxolane ring, with a bulky tert-butyl group at the 8-position and methyl substituents at the 2- and 3-positions [1]. The compound has a molecular formula of C₁₄H₂₆O₂, a molecular weight of 226.35 g/mol, and a reported boiling point of 254.5 °C at 760 mmHg [2]. Its EINECS number is 263-535-0 . Unlike the simpler spirodecane fragrance materials (e.g., 2-methyl-1,5-dioxaspiro[5.5]undecane, CAS 6413-26-9), the tert-butyl and dimethyl substitution pattern introduces distinct conformational constraints and physicochemical properties that influence both synthetic utility and potential olfactory character [1][3].

Why 8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane Cannot Be Replaced by Generic Spiroketals


Simple spiroketals such as spirodecane (CAS 6413-26-9) and 8-tert-butyl-1,4-dioxaspiro[4.5]decane (CAS 49673-70-3) lack the combined steric bulk and regiochemical complexity of the target compound. The simultaneous presence of an 8-tert-butyl group and 2,3-dimethyl substitution generates a distinct conformational profile that has been characterized by multinuclear NMR, revealing specific chair conformer preferences and anisotropic effects that are absent in the mono-substituted or unsubstituted analogs [1]. These structural differences translate into measurable shifts in boiling point (254.5 °C vs. ~210 °C for spirodecane), molecular shape, and potentially receptor-level interactions in fragrance or biological applications [1][2]. Consequently, generic spiroketals cannot serve as drop-in replacements in applications where the tert-butyl/dimethyl substitution pattern is critical—whether as a synthetic intermediate en route to spiroxamine-type fungicides or as a probe molecule for conformational analysis [1][3].

Quantitative Differentiation Evidence: 8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane vs Closest Analogs


Boiling Point Elevation Relative to Unsubstituted Spirodecane

The target compound exhibits a boiling point of 254.5 °C at 760 mmHg, compared to approximately 210 °C for the widely used fragrance spirodecane (2-methyl-1,5-dioxaspiro[5.5]undecane, CAS 6413-26-9) [1][2]. This ~44.5 °C increase reflects the additional van der Waals mass and reduced conformational freedom imposed by the tert-butyl and dimethyl groups. The lower volatility is a critical parameter for applications requiring prolonged substantivity or higher thermal processing thresholds.

Physicochemical Property Thermal Stability Formulation Volatility

NMR Conformational Fingerprinting of the 8-tert-Butyl-2,3-dimethyl Substitution Array

In a systematic ¹³C, ¹⁵N, and ¹⁷O NMR study of 1,4-dioxaspiro[4.5]decanes, compounds bearing an 8-tert-butyl group served as conformational models exhibiting a chair conformation with the tert-butyl group locked in the equatorial position [1]. The 2,3-dimethyl substitution adds a second stereochemical element that is absent in mono-substituted analogs (e.g., 8-tert-butyl-1,4-dioxaspiro[4.5]decane, CAS 49673-70-3). The combined pattern generates distinct chemical shift dispersions and coupling constant signatures that enable unambiguous configurational assignment, a capability not available with simpler spiroketals.

NMR Spectroscopy Conformational Analysis Structural Elucidation

Molecular Weight Differentiation from Fragrance-Grade Spirodecane

The target compound has a molecular weight of 226.35 g/mol, compared to 170.25 g/mol for spirodecane (2-methyl-1,5-dioxaspiro[5.5]undecane) [1][2]. This 56.10 g/mol increase (33% greater mass) results from the additional tert-butyl and second methyl group. In fragrance chemistry, higher molecular weight generally correlates with lower vapor pressure and longer substantivity on skin or fabric, a key differentiation for procurement when selecting between a light top-note spiroketal and a heavier, more persistent spiroketal.

Molecular Weight Substantivity Diffusion Coefficient

Positional Selectivity in Spiroketal Opening Reactions: 2,3-Dimethyl Effect

The 2,3-dimethyl substitution in the dioxolane ring alters the steric and electronic environment at the acetal carbon compared to the unsubstituted 8-tert-butyl-1,4-dioxaspiro[4.5]decane (CAS 49673-70-3). While no direct head-to-head kinetic study has been published for this specific compound, class-level evidence from spiroketal chemistry indicates that alkyl substitution adjacent to the acetal oxygen atoms increases resistance to acid-catalyzed hydrolysis by steric shielding [1]. This feature is relevant when the compound is employed as a protected ketone equivalent or as a synthetic intermediate en route to spiroxamine analogs, where controlled deprotection is required.

Synthetic Intermediate Regioselectivity Spiroxamine Precursor

Procurement-Relevant Application Scenarios for 8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane


NMR Reference Standard for Spiroketal Conformational Analysis

Owing to the well-characterized ¹³C and ¹⁷O NMR spectral signatures reported for the 1,4-dioxaspiro[4.5]decane series bearing 8-tert-butyl and methyl substituents, this compound serves as a diagnostic probe for assigning relative configuration in new spiroketal entities [1]. Research groups investigating spirocyclic natural products or synthetic analogs can procure this compound to calibrate NMR experiments and validate computational conformational models.

Heavy Spiroketal Fragrance Ingredient with Enhanced Substantivity

The 33% greater molecular weight and ~44.5 °C higher boiling point compared to spirodecane [1][2] make this compound a candidate for fragrance formulations requiring lower volatility and extended substantivity. Perfumers seeking a spiroketal with potentially altered odor character (influenced by the tert-butyl hydrophobic bulk) may evaluate this compound as an alternative to the standard herbal-eucalyptus spirodecane profile.

Stabilized Synthetic Intermediate for Spiroxamine-Type Fungicide Development

Spiroxamine, a commercial cereal fungicide, is constructed from the 8-tert-butyl-1,4-dioxaspiro[4.5]decane scaffold [1]. The 2,3-dimethyl variant offers a more hindered acetal center, which can be exploited in synthetic sequences requiring selective deprotection or orthogonal reactivity. Agrochemical R&D teams may procure this compound as a building block for next-generation spiroketalamine fungicides with altered pharmacokinetic or resistance profiles.

Conformational Standard for Molecular Modeling of Sterically Encumbered Spirocycles

The combination of an 8-tert-butyl group (enforcing equatorial chair) and 2,3-dimethyl substitution (introducing stereochemical complexity) makes this compound an ideal experimental benchmark for DFT and molecular mechanics studies of spirocyclic systems [1]. Computational chemistry groups can use its known NMR parameters to validate force fields and predict properties of more complex spiro architectures.

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